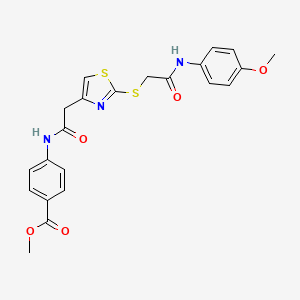

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-29-18-9-7-16(8-10-18)24-20(27)13-32-22-25-17(12-31-22)11-19(26)23-15-5-3-14(4-6-15)21(28)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJOXOUECBGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H21N3O5S2

- Molecular Weight : 471.55 g/mol

- IUPAC Name : Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

The structure includes a methoxyphenyl group, a thiazole moiety, and an acetamido linkage, which contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can act on various receptors, potentially affecting signal transduction pathways crucial for cell survival and proliferation.

- Antioxidant Activity : Research indicates that thiazole derivatives exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives, including Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate. For instance:

- In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell walls or inhibit critical metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

-

Research on Antimicrobial Activity :

- Another investigation focused on the antimicrobial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anti-inflammatory Mechanisms :

Scientific Research Applications

Biological Applications

Research indicates that compounds structurally similar to Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate may exhibit significant biological activities, including:

- Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Some studies have indicated that modifications of thiazole-containing compounds can lead to enhanced cytotoxicity against cancer cell lines, making them candidates for anticancer drug development.

- Anti-inflammatory Effects : The presence of methoxy and amino groups may contribute to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigating thiazole derivatives demonstrated that certain compounds exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation, indicating that Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate could be a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In another case, a series of thiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate could be explored for its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-linked acetamido-benzoate derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Electron-Donating Groups: Methoxy groups (as in the target compound) enhance solubility and may improve pharmacokinetic profiles but could reduce binding affinity to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., cyano in 2a) .

- Aromatic vs. Heteroaromatic Rings : Replacing thiazole with benzimidazole (as in A21) shifts activity toward fungi, highlighting the role of heterocycle polarity in target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.